molecular formula C14H12N2O3S B3017660 N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 312592-03-3

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B3017660
CAS No.: 312592-03-3
M. Wt: 288.32
InChI Key: ZWRWAJYHIBZZRS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with a benzene ring and contains a sulfonamide group The methoxyphenyl group attached to the nitrogen atom further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 3-methoxyaniline in the presence of a suitable base.

    Oxidation to Form the Sulfonamide Group: The final step involves the oxidation of the benzothiazole intermediate to form the sulfonamide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine: Lacks the sulfonamide group, which may affect its biological activity.

    1,2-benzothiazol-3-amine 1,1-dioxide: Lacks the methoxyphenyl group, which may influence its chemical properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWAJYHIBZZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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